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Compound of Interest

Compound Name: 2-Bromo-3,6-difluorobenzaldehyde

Cat. No.: B1524125

In the landscape of modern drug discovery and materials science, the ability to construct
complex molecular architectures with precision is paramount. Halogenated aromatic
compounds, particularly those bearing multiple, distinct halogen atoms and reactive functional
groups, serve as invaluable synthons. 2-Bromo-3,6-difluorobenzaldehyde (CAS No. 934987-
26-5) has emerged as a strategically important building block, prized for the orthogonal
reactivity of its substituents.[1][2] The presence of an aldehyde for derivatization, a bromine
atom for cross-coupling reactions, and two fluorine atoms to modulate electronic properties and
metabolic stability makes this molecule a versatile tool for the synthetic chemist. This guide
provides a comprehensive overview of its structure, properties, synthesis, and applications,
grounded in the principles of synthetic chemistry and process development.

Chemical Identity and Structure

The unambiguous identification of a reagent is the foundation of reproducible science. 2-
Bromo-3,6-difluorobenzaldehyde is a substituted aromatic aldehyde with the molecular
formula C7HsBrF20.[3][4]

IUPAC Name: 2-bromo-3,6-difluorobenzaldehyde[5]

Chemical Structure:
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Image Source: PubChem CID 50998399.[5]

The substitution pattern is critical to its utility. The aldehyde group is flanked by a bromine atom
at the 2-position and a fluorine atom at the 6-position. This ortho-substitution creates significant
steric and electronic effects that influence the reactivity of the formyl group. The additional
fluorine at the 3-position further withdraws electron density from the aromatic ring.

Key ldentifiers:

e CAS Number: 934987-26-5[3][4][6][7]

e Molecular Formula: C7HsBrF20[3][4]

e Molecular Weight: 221.00 g/mol [4][5]

« SMILES: C1=CC(=C(C(=C1F)C=0)Br)F[4][5]

« InChl Key: PQXMBFZKKQNHBA-UHFFFAOY SA-N[5][7]

Physicochemical Properties: A Quantitative
Overview

The physical properties of a reagent dictate its handling, reaction conditions, and purification
methods. The combination of a polar aldehyde, a heavy bromine atom, and electronegative
fluorine atoms results in a solid compound with a moderate boiling point.

© 2025 BenchChem. All rights reserved. 2/7 Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/2-Bromo-3_6-difluorobenzaldehyde
https://www.chemwhat.com/2-bromo-36-difluorobenzaldehyde-96-cas-934987-26-5-2/
https://www.chemscene.com/934987-26-5.html
https://clearsynth.com/product/CS-MM-26212
https://www.chemsrc.com/en/cas/934987-26-5_260345.html
https://www.chemwhat.com/2-bromo-36-difluorobenzaldehyde-96-cas-934987-26-5-2/
https://www.chemscene.com/934987-26-5.html
https://www.chemscene.com/934987-26-5.html
https://pubchem.ncbi.nlm.nih.gov/compound/2-Bromo-3_6-difluorobenzaldehyde
https://www.chemscene.com/934987-26-5.html
https://pubchem.ncbi.nlm.nih.gov/compound/2-Bromo-3_6-difluorobenzaldehyde
https://pubchem.ncbi.nlm.nih.gov/compound/2-Bromo-3_6-difluorobenzaldehyde
https://www.chemsrc.com/en/cas/934987-26-5_260345.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1524125?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Property Value Source(s)
Physical State Solid, Powder

Melting Point 49-51 °C [31[7]
Boiling Point 224 °C [31[7]
Density 1.758 g/cm3 [31[7]

Flash Point 90 °C [31[7]

Soluble in common organic

- ) Inferred from synthesis
Solubility solvents like THF,

] protocols[8]
Dichloromethane.

Sensitivity Air sensitive [319]

Storage Inert atmosphere, 2-8°C [10]

Insight for the Scientist: The low melting point suggests that for certain reactions, the
compound can be handled as a liquid for easier dosing, though its air sensitivity necessitates
the use of an inert atmosphere (e.g., Nitrogen or Argon) at all times.[3][9] Its high boiling point
allows for a wide range of reaction temperatures without significant loss to evaporation but
indicates that purification by distillation requires reduced pressure.

Synthesis Strategy: Directed Ortho-Metalation

The regioselective synthesis of polysubstituted aromatic rings is a classic challenge in organic
chemistry. A highly effective and common strategy for preparing compounds like 2-Bromo-3,6-
difluorobenzaldehyde is through a directed ortho-metalation (DoM) pathway. This approach
leverages the ability of certain directing groups to acidify an adjacent ortho-proton, facilitating
its removal by a strong base, typically an organolithium reagent.

While a specific published synthesis for 2-Bromo-3,6-difluorobenzaldehyde is not readily
available, a highly analogous and industrially relevant procedure is the synthesis of its isomer,
3-Bromo-2,6-difluorobenzaldehyde.[8] The same chemical logic applies. The synthesis would
rationally start from 1-bromo-2,5-difluorobenzene. The fluorine atom is a weak ortho-directing
group, but in the absence of stronger directors, it can facilitate lithiation at an adjacent position.
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Proposed Synthetic Workflow
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Gtart: 1-Bromo-2,5-diﬂuorobenzen§
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@issolve in dry THF under N2 atrnospherg

Cool to -78 °C

[Slowly add Lithium Diisopropylamide (LDAD

Directed Ortho-Metalation:
Formation of Aryllithium Intermediate

;

[Add N,N-Dimethylformamide (DMFD

Electrophilic Quench:
Formylation

;

[Aqueous Workup (e.g., NH4CI or Acetic AcidD

@xtraction with Organic Solvena

l

Guriﬂcation (Silica Gel ChromatographyD

;

Ginal Product: 2-Bromo-3,6-difluor0benzaldehyd9
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Introduction: The Strategic Importance of Halogenated
Benzaldehydes]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1524125#2-bromo-3-6-difluorobenzaldehyde-
structure-and-iupac-name]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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